ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride
Description
Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS RN 28250-14-8) is a bicyclic amino ester hydrochloride with a molecular formula of C₉H₁₇NO₂·HCl (207.69 g/mol). It features a cyclohexane ring substituted with an amino group at the trans-2 position and an ethyl carboxylate ester at the 1-position, stabilized as a hydrochloride salt. This compound is utilized in pharmaceutical and agrochemical research, particularly in synthesizing chiral intermediates for bioactive molecules . Its high melting point (151–155°C) suggests strong crystalline stability, a property critical for purification and storage .
Properties
IUPAC Name |
ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride involves the esterification of trans-2-amino-1-cyclohexanecarboxylic acid with ethanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt . The reaction conditions typically include:
Temperature: 152°C to 156°C for the melting point.
Catalysts: Acid catalysts such as hydrochloric acid.
Solvents: Ethanol is commonly used as the solvent for esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the esterification process.
Purification: Techniques such as recrystallization to achieve high purity levels (≥97.5%).
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride is primarily studied for its potential role as a pharmaceutical intermediate. Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders. The compound's ability to interact with specific receptors in the central nervous system (CNS) is of significant interest.
Case Study: Neurological Applications
Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that certain analogs can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer’s disease. This suggests potential applications in developing drugs aimed at mitigating cognitive decline associated with neurodegenerative diseases.
Biochemical Applications
In biochemistry, this compound serves as a building block for synthesizing amino acids and peptides. Its ability to act as a chiral auxiliary is particularly valuable in asymmetric synthesis.
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Chiral Auxiliary | Facilitates the synthesis of enantiomerically pure compounds. |
| Peptide Synthesis | Used in the formation of peptide bonds with other amino acids. |
Material Science
The compound has also found applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Development
Research has demonstrated that adding this compound to epoxy resins improves their flexibility and impact resistance. Such modifications are crucial for applications requiring durable materials, such as automotive parts and construction materials.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques. Its well-defined chemical structure allows for precise calibration of instruments used in quantitative analysis.
Environmental Applications
Emerging research suggests potential uses of this compound in environmental science, particularly in the development of biodegradable materials. Its structural properties may facilitate the design of eco-friendly polymers that degrade more readily than conventional plastics.
Mechanism of Action
The mechanism of action of ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Price (1g, JPY) |
|---|---|---|---|---|---|
| Ethyl trans-2-amino-1-cyclohexanecarboxylate HCl | 28250-14-8 | C₉H₁₇NO₂·HCl | 207.69 | 151–155 | 55,300 |
| Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl | 1127-99-7 | C₉H₁₇NO₂·HCl | 207.69 | 128–135 | 41,300 |
| Ethyl trans-2-amino-4-cyclohexene-1-carboxylate HCl | 142547-16-8 | C₉H₁₆ClNO₂ | 205.68 | 107–109 | 67,200 |
| Ethyl cis-2-amino-1-cyclopentanecarboxylate HCl | 32447-93-1* | C₈H₁₅NO₂·HCl | 193.67 | Not reported | 8,200 |
*Note: CAS for cyclopentane analog inferred from and .
Key Observations :
- Ring Size and Saturation: The cyclopentane analog (C₈H₁₅NO₂·HCl) has a lower molecular weight and significantly reduced cost (¥8,200/g), likely due to simpler synthesis .
- Stereochemistry : The trans-cyclohexane isomer has a higher melting point (151–155°C) than its cis counterpart (128–135°C), indicating superior crystalline packing in the trans configuration .
Economic and Availability Considerations
- Pricing : The trans-cyclohexane derivative (¥55,300/g) is 34% costlier than its cis isomer (¥41,300/g), reflecting higher demand or synthesis complexity . The cyclohexene analog is the most expensive (¥67,200/g), possibly due to niche applications or challenging synthesis .
- Commercial Availability : All compounds are listed in catalogs for pesticide testing, suggesting roles as chiral building blocks in agrochemicals .
Research and Application Insights
- Pharmaceutical Relevance : The trans-cyclohexane derivative’s rigid structure may enhance binding selectivity in drug candidates, whereas the cis isomer’s flexibility could suit different targets.
- Agrochemical Potential: The cyclohexene analog’s unsaturated ring might improve bioavailability in pesticidal formulations .
Limitations of Current Data
- Evidence derives primarily from commercial catalogs, emphasizing physical properties and pricing over reactivity or biological activity.
- Safety and toxicity data are absent in provided sources; further studies are needed for comprehensive risk assessment.
Biological Activity
Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride, also known as ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Appearance : White to off-white granular powder
- Melting Point : 152 to 156 °C
- Solubility : Soluble in water due to the presence of the hydrochloride group .
Synthesis Methods
Several synthetic routes can be employed to produce this compound. Common methods include:
- Direct Amination : Utilizing amines and carboxylic acids under controlled conditions.
- Enzymatic Resolution : Employing lipases for the resolution of racemic mixtures into enantiopure forms .
- Salt Formation : Converting the free base into its hydrochloride salt to enhance stability and solubility .
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential roles in modulating neurotransmission, particularly in conditions related to neurotransmitter imbalances such as depression and anxiety disorders.
Pharmacological Applications
Research indicates that this compound may serve as a pharmacological agent with applications in:
- Neurotransmitter Modulation : Potentially influencing serotonin and dopamine pathways.
- Drug Delivery Systems : Its properties may be exploited in the development of novel drug delivery mechanisms, particularly for peptides and nucleic acids .
Case Studies and Research Findings
A review of recent studies highlights the compound's promising biological activities:
- Cellular Uptake Studies : Research has shown that this compound can enhance cellular uptake of therapeutic agents, indicating its potential use in drug delivery systems. For instance, studies utilizing flow cytometry demonstrated significant improvements in drug accumulation in resistant cancer cell lines when co-administered with this compound .
- Neuropharmacological Effects : Preliminary pharmacological assessments suggest that this compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its efficacy and mechanism of action.
- Toxicological Profiles : Safety evaluations are crucial for any potential therapeutic use. Current data indicate low toxicity levels at therapeutic doses; however, comprehensive toxicity studies are required to establish safety profiles fully .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |
| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer | Different stereochemistry affecting biological activity |
| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |
Q & A
What are the recommended synthetic routes for preparing ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride, and how do reaction conditions influence stereochemical purity?
The synthesis typically involves cyclization of ethyl glycinate derivatives under acidic or basic conditions, with stereochemical control achieved via chiral auxiliaries or catalysts. For example, trans-configuration is stabilized by steric hindrance during ring closure, while reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., ethanol vs. THF) can impact isomer ratios . Post-synthesis, recrystallization in polar solvents (e.g., methanol/water) enhances purity, as evidenced by melting point consistency (151–155°C for trans-isomer vs. 128–135°C for cis-analog) .
How can researchers validate the structural integrity and enantiomeric purity of this compound?
Use a combination of:
- Chiral HPLC : To resolve enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .
- NMR spectroscopy : Compare coupling constants (e.g., ) in H NMR to confirm trans-stereochemistry (axial vs. equatorial substituents on the cyclohexane ring) .
- X-ray crystallography : Resolve absolute configuration, particularly for resolving discrepancies in melting points or optical rotation data .
What solvents and storage conditions are optimal for maintaining the compound’s stability?
The hydrochloride salt is hygroscopic; store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Solubility data indicate compatibility with polar aprotic solvents (DMF, DMSO) for reactions, while aqueous solutions should be buffered at pH 4–6 to prevent decomposition of the amino ester moiety . Avoid prolonged exposure to light, as UV irradiation may degrade the cyclohexane ring .
How does the trans-configuration influence reactivity in nucleophilic substitution reactions?
The trans-amine group’s axial position enhances steric accessibility for nucleophiles attacking the ester carbonyl. For example, in reactions with Grignard reagents, the trans-isomer exhibits 20–30% faster kinetics compared to cis-analogs due to reduced ring strain . However, steric hindrance from the cyclohexane ring may limit reactivity with bulky nucleophiles (e.g., tert-butoxide), necessitating elevated temperatures (80–100°C) .
What advanced analytical techniques are critical for resolving contradictions in reported physicochemical data?
- DSC (Differential Scanning Calorimetry) : Clarify melting point discrepancies (e.g., 151–155°C vs. literature ranges) by detecting polymorphic forms .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (theoretical [M+H]⁺ = 208.10) to rule out impurities from incomplete salt formation .
- Vibrational circular dichroism (VCD) : Resolve ambiguities in stereochemical assignments when X-ray data are unavailable .
How can researchers mitigate side reactions during functionalization of the amino group?
- Protection strategies : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent undesired acylation/alkylation. Deprotection with HCl/dioxane retains the hydrochloride salt .
- pH control : Maintain reactions at pH 7–8 to avoid ester hydrolysis while enabling amine nucleophilicity .
- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing racemization .
What methodologies are recommended for studying its potential as a chiral building block in medicinal chemistry?
- Molecular docking : Screen against target proteins (e.g., kinases) to assess binding affinity modulated by the cyclohexane ring’s rigidity .
- In vitro metabolic stability assays : Use liver microsomes to evaluate esterase-mediated hydrolysis rates, which correlate with bioavailability .
- Stereoselective synthesis : Couple with pharmacophores (e.g., benzodiazepines) via amide bonds, monitoring enantiomeric excess (ee) via chiral HPLC .
How should researchers address discrepancies in biological activity data between cis- and trans-isomers?
- Comparative SAR studies : Test both isomers in parallel assays (e.g., enzyme inhibition) to isolate stereochemical effects. For example, trans-isomers often show higher receptor affinity due to favorable van der Waals interactions .
- Conformational analysis : Use DFT calculations to model low-energy conformers and correlate with activity trends .
What protocols ensure safe handling and disposal of this compound in laboratory settings?
- PPE : Use nitrile gloves, N95 respirators, and safety goggles to prevent inhalation or dermal contact .
- Waste treatment : Neutralize with 1M NaOH followed by incineration to degrade potential genotoxic impurities .
- Spill management : Absorb with vermiculite and dispose as hazardous waste under EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
